3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-18-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)19/h2-7H,8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPDMPCVLZGMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzylamine with thiophene-2-carboxylic acid, followed by cyclization and subsequent functionalization to introduce the sulfanylidene group . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization . The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thieno[3,2-d]pyrimidine core or the methoxyphenylmethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[3,2-d]pyrimidine core .
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Several studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one may possess similar activity.
-
Anti-inflammatory Properties :
- Research indicates that derivatives of thieno[3,2-d]pyrimidin-4(1H)-one can act as anti-inflammatory agents. A study on related compounds showed that modifications at the 3-position could enhance their affinity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This suggests potential for this compound in treating inflammatory diseases.
-
Anticancer Activity :
- Thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer potential. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.
Case Study 1: Antimicrobial Testing
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound this compound was included in this series and was noted for its promising results against these pathogens.
Case Study 2: Anti-inflammatory Mechanism
In a pharmacological study investigating anti-inflammatory effects, derivatives were synthesized and tested for COX-2 inhibition. The results indicated that certain modifications at the 5-position significantly increased anti-inflammatory activity compared to standard drugs like diclofenac. The compound under consideration showed a similar trend, suggesting it could be developed into a therapeutic agent for inflammatory conditions.
Summary of Findings
The applications of This compound span various fields within medicinal chemistry due to its biological activities:
Mechanism of Action
The mechanism of action of 3-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Ring System Variations
- Compound 13 (2-(4-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one): Differs by an additional 6-(3-methoxyphenyl) group, synthesized in 49% yield via condensation reactions . The bulkier substituent increases molecular weight (MW: ~356 g/mol vs. 304 g/mol for the target compound) and alters solubility.
- QV-4802 (7-(4-Methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one): Substitution at position 7 with a methylphenyl group reduces steric hindrance compared to the 4-methoxybenzyl group, yielding 90% purity .
Heterocyclic Core Modifications
- Pyrido[2,3-d]pyrimidinones (e.g., 7a–e): Replace the thiophene ring with pyridine, synthesized via chalcone-aminothiouracil cyclization (50–65% yields) .
- IVPC (5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one): Features a pyridinyl substituent and dimethyl groups, achieving 95% yield . The rigid pyridinyl group improves binding affinity to phenylalanine hydroxylase (PAH) .
Anti-Cancer Activity
- Pyrido[2,3-d]pyrimidinones (e.g., 7a): Exhibit IC$_{50}$ values <10 μM against breast cancer (MCF-7) and lung cancer (A549) cells . The thieno analogue’s activity remains understudied but is hypothesized to target similar pathways.
- 3-Amino-2-thioxo Derivatives: Show anti-inflammatory effects comparable to diclofenac, with lower ulcerogenicity (ulcer index: 0.8 vs. 1.5 for diclofenac) .
Enzyme Inhibition and Pharmacological Chaperoning
- IVPC: Binds PAH with K$_d$ = 0.8 μM, stabilizing its active conformation .
- Kinase Inhibitors: Thieno[2,3-d]pyrimidinones with 3-alkyl/aryl groups inhibit CK1 isoforms (IC$_{50}$: 0.1–5 μM) .
Spectral and Structural Characterization
Biological Activity
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound exhibits its biological effects primarily through inhibition of key enzymes and receptors involved in cancer proliferation and survival. It has been shown to interact with the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers.
Inhibition of EGFR Kinase Activity
Recent studies have highlighted the compound's ability to inhibit EGFR kinase activity. For instance, one study reported an IC50 value of 13 nM for the compound against the mutant form of EGFR (L858R/T790M), showcasing its potency compared to other similar compounds . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Antitumor Activity
The antitumor activity of this compound has been evaluated across various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| NCI-H1975 | 0.297 | EGFR inhibition |
| A549 | >50 | Low sensitivity |
| NCI-H460 | >50 | Low sensitivity |
These results indicate that while the compound shows strong activity against specific cell lines such as NCI-H1975, it may have limited efficacy against others like A549 and NCI-H460 .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thienopyrimidine scaffold significantly affect biological activity. Compounds with smaller substituents or those that enhance interaction with the EGFR binding site tend to exhibit better inhibitory effects. For example, compounds with N-methylpyrazole substitutions showed improved activity compared to their counterparts without such modifications .
Case Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound. One study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of prostate cancer. The treatment was well-tolerated with minimal adverse effects observed over a treatment period of 21 days .
Q & A
Basic: What are the established synthetic routes for 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one?
Answer:
The synthesis typically involves multi-step reactions starting from accessible precursors. Key steps include:
- Core scaffold formation : Cyclization of thiophene and pyrimidine moieties via condensation or aza-Wittig reactions at room temperature (e.g., using carbodiimides or triphenylphosphine intermediates) .
- Substituent introduction : The 4-methoxybenzyl group is introduced via alkylation or nucleophilic substitution, often requiring anhydrous conditions and catalysts like potassium carbonate .
- Thioxo group incorporation : Treatment with thiourea or Lawesson’s reagent under reflux in solvents such as DMF or THF .
Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Advanced: How can reaction conditions be optimized to enhance yield and purity during synthesis?
Answer:
Optimization strategies include:
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in heterogeneous systems .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while low-boiling solvents (THF) facilitate reflux efficiency .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization .
- In situ monitoring : TLC or HPLC tracking identifies byproducts early, enabling adjustments (e.g., excess reagent addition) .
For example, optimizing thiourea stoichiometry (1.2–1.5 equivalents) reduced dimerization byproducts, increasing yields from 65% to 83% in analogous thieno[2,3-d]pyrimidine syntheses .
Basic: What spectroscopic and analytical techniques validate the compound’s structure?
Answer:
- 1H/13C NMR : Confirm substituent integration (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, thiophene protons at δ 6.7–7.5 ppm) and scaffold connectivity .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm mass error .
- IR : Identify thioxo (C=S) stretches at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between thiophene and pyrimidine rings) .
Advanced: How do structural modifications (e.g., substituent variations) influence biological activity?
Answer:
- Substituent positioning : Electron-donating groups (e.g., methoxy) enhance solubility and target binding, as seen in tyrosinase inhibition studies where 2,4-dihydroxybenzene analogs showed IC₅₀ values <10 µM .
- Thioxo vs. oxo groups : Thioxo derivatives exhibit higher metabolic stability but may reduce bioavailability due to lipophilicity .
- Design strategies : Molecular docking (e.g., AutoDock Vina) identifies optimal substituent orientations. For example, methoxybenzyl groups improve hydrophobic interactions in enzyme active sites .
Advanced: How to address contradictory biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MIC assays using CLSI guidelines for antimicrobial studies) .
- Cellular vs. enzymatic activity : Verify membrane permeability via logP measurements (e.g., compounds with logP >3 may have false-negative enzymatic results due to poor solubility) .
- Metabolic interference : Use liver microsome assays to assess stability; inactive metabolites from rapid oxidation can skew in vitro results .
Case study: A thieno[2,3-d]pyrimidine derivative showed IC₅₀ = 5 µM in a tyrosinase inhibition assay but was inactive in cell-based melanogenesis tests due to efflux pump interactions .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., tyrosinase inhibition using L-DOPA substrate) .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (S. aureus) and fungal (C. albicans) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced: How to perform regioselective functionalization of the thieno[3,2-d]pyrimidine scaffold?
Answer:
- Electrophilic substitution : Direct bromination at the 5-position using NBS in CCl₄ at 0°C .
- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups at the 6-position .
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to block reactive sites during multi-step syntheses .
Advanced: What computational methods predict the compound’s reactivity and stability?
Answer:
- DFT calculations : Gaussian 09 simulations (B3LYP/6-31G*) optimize geometry and calculate HOMO-LUMO gaps (predicting nucleophilic/electrophilic sites) .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) to assess aggregation tendencies .
- Degradation pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS identify hydrolysis-prone moieties (e.g., thioxo groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
